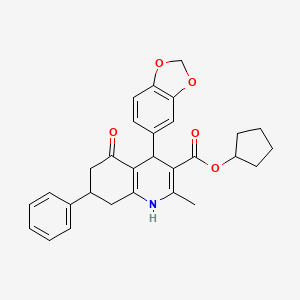![molecular formula C12H20N4O2 B5149539 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5149539.png)
5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone, also known as DMAMCL, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DMAMCL is a pyridazinone derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Mécanisme D'action
5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). CDK2 is a key regulator of the cell cycle, and its inhibition by 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone leads to cell cycle arrest and apoptosis. GSK-3β is involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β by 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone leads to reduced inflammation and improved insulin sensitivity.
Biochemical and Physiological Effects:
5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth. 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. Furthermore, 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has been shown to inhibit the replication of the hepatitis C virus, making it a potential antiviral agent.
Avantages Et Limitations Des Expériences En Laboratoire
5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. It has also been shown to have low toxicity in animal models, making it a potential therapeutic agent. However, 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, its potential side effects and long-term effects are not yet known.
Orientations Futures
There are several future directions for research on 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone. One direction is to further investigate its mechanism of action, particularly its effects on CDK2 and GSK-3β. Another direction is to study its potential therapeutic applications, particularly in cancer and viral diseases. Furthermore, future research could investigate the potential side effects and long-term effects of 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone, as well as its interactions with other drugs.
Méthodes De Synthèse
5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has been synthesized through various methods, including the reaction of 4-morpholinylacetonitrile with dimethylamino ethyl chloride, the reaction of 4-morpholinylacetonitrile with ethyl chloroformate, and the reaction of 4-morpholinylacetonitrile with chloroacetyl chloride. These methods have been optimized to produce 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone in high yields and purity.
Applications De Recherche Scientifique
5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has also been studied for its antiviral properties, as it has been shown to inhibit the replication of the hepatitis C virus. Furthermore, 5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone has been studied for its anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-(dimethylamino)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-14(2)11-9-12(17)16(13-10-11)4-3-15-5-7-18-8-6-15/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFRQAJBHSQDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N(N=C1)CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5149461.png)
![5-(1,2-oxazinan-2-ylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5149473.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149493.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5149494.png)
![4-[(3-methylcyclopentyl)amino]cyclohexanol](/img/structure/B5149495.png)

![4-[6-(4-nitrophenoxy)hexyl]morpholine](/img/structure/B5149507.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149508.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide](/img/structure/B5149515.png)

![N-{2-[(4-methylphenyl)thio]ethyl}methanesulfonamide](/img/structure/B5149536.png)
![3-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5149541.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B5149561.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5149562.png)